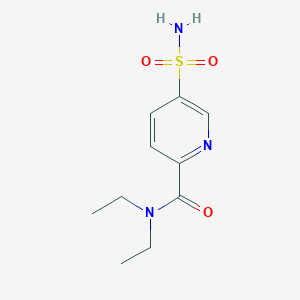![molecular formula C22H23N3O3 B7058105 1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone](/img/structure/B7058105.png)
1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone is a complex organic compound that features a morpholine ring, a quinoline moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(quinolin-3-ylmethylamino)phenol with morpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or quinoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.
Morpholine derivatives: Compounds like morpholine-4-carboxamide have similar structural features and applications.
Uniqueness
1-Morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone is unique due to the combination of the morpholine, quinoline, and phenoxy groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(quinolin-3-ylmethylamino)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-22(25-9-11-27-12-10-25)16-28-21-8-4-3-7-20(21)24-15-17-13-18-5-1-2-6-19(18)23-14-17/h1-8,13-14,24H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDUDSPDJMXBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7058031.png)
![2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone](/img/structure/B7058047.png)

![(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone](/img/structure/B7058067.png)

![N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7058078.png)
![N-[2-(furan-2-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide](/img/structure/B7058084.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide](/img/structure/B7058095.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7058097.png)
![2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7058124.png)
![N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7058126.png)
![5-(4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)thiophene-3-carboxylic acid](/img/structure/B7058128.png)
![1-[2-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7058134.png)
![1-methyl-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7058142.png)
